Sdz nvi-085

Description

Significance of Sdz-nvi-085 in Contemporary Pharmaceutical and Life Sciences Research

In the landscape of modern pharmaceutical and life sciences research, Sdz-nvi-085 holds considerable importance as a selective SSTR5 antagonist. The primary significance of this compound lies in its potential as a therapeutic agent for the treatment of type 2 diabetes. nih.govnih.gov Somatostatin, acting through SSTR5, is known to inhibit the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. By blocking this inhibitory action, Sdz-nvi-085 can enhance glucose-stimulated insulin secretion and increase GLP-1 levels, both of which contribute to improved glycemic control. nih.gov

The selectivity of Sdz-nvi-085 for SSTR5 over other somatostatin receptor subtypes is a key attribute. This allows researchers to dissect the specific contributions of SSTR5-mediated signaling in various physiological processes, thereby minimizing the confounding effects that might arise from interacting with other SSTR subtypes. This specificity is crucial for validating SSTR5 as a drug target and for understanding the potential on-target and off-target effects of SSTR5-targeted therapies.

Historical Perspectives of Sdz-nvi-085 Investigations

The investigation of Sdz-nvi-085 is rooted in the broader history of somatostatin research, which began with the discovery of the peptide hormone itself. The subsequent identification and cloning of the five distinct somatostatin receptor subtypes paved the way for the development of subtype-selective ligands. Early research focused on developing stable and long-acting somatostatin analogs with agonist activity for therapeutic use, primarily in the treatment of neuroendocrine tumors and acromegaly.

The development of SSTR5 antagonists represents a more recent chapter in this history, driven by the recognition of SSTR5's role in regulating insulin and incretin secretion. The quest for potent and selective non-peptide SSTR5 antagonists led to the discovery of various chemical scaffolds. Sdz-nvi-085, an azaspirodecanone derivative, emerged from medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties of earlier lead compounds. Its development was part of a strategic approach to create orally available small molecules that could modulate the somatostatin system for the treatment of metabolic diseases.

Overview of Key Pharmacological Actions and Receptor Modulations

The primary pharmacological action of Sdz-nvi-085 is its competitive and selective antagonism of the somatostatin receptor subtype 5. This interaction prevents the endogenous ligand, somatostatin, from binding to and activating the receptor. SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which somatostatin exerts its inhibitory effects on hormone secretion.

By blocking the SSTR5 receptor, Sdz-nvi-085 effectively disinhibits the secretion of insulin from pancreatic β-cells and GLP-1 from enteroendocrine L-cells. nih.gov This action is glucose-dependent, meaning that the potentiation of insulin secretion occurs primarily in the presence of elevated blood glucose levels, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

Detailed Research Findings

Research on Sdz-nvi-085 has provided valuable insights into its pharmacological profile. In vitro studies have been crucial in determining its binding affinity and selectivity for the human SSTR5. These studies typically involve radioligand binding assays using cell lines engineered to express individual human somatostatin receptor subtypes.

In vivo studies, predominantly in rodent models of diabetes and obesity, have demonstrated the therapeutic potential of Sdz-nvi-085. A key experimental model used to assess its efficacy is the oral glucose tolerance test (OGTT). In these tests, administration of Sdz-nvi-085 prior to a glucose challenge has been shown to significantly reduce the subsequent glucose excursion in the blood. For instance, in mice, oral administration of Sdz-nvi-085 has been reported to cause a dose-dependent reduction in blood glucose levels during an OGTT. nih.gov One study reported a significant lowering of glucose excursion at a dose of 3 mg/kg. nih.gov

Interactive Data Table: Sdz-nvi-085 In Vitro Binding Affinity

| Receptor Subtype | Reported IC50 (nM) |

| Human SSTR5 | 1.1 |

| Human SSTR1 | >10,000 |

| Human SSTR2 | >10,000 |

| Human SSTR3 | >10,000 |

| Human SSTR4 | >10,000 |

Interactive Data Table: Sdz-nvi-085 In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in Mice

| Dose (mg/kg) | Route of Administration | Animal Model | Glucose Reduction vs. Vehicle (%) |

| 3 | Oral | High-Fat Diet-Fed Mice | Significant reduction |

| 10 | Oral | High-Fat Diet-Fed Mice | 87 |

Table of Compounds

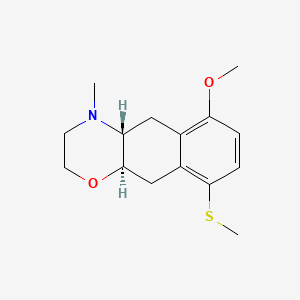

Structure

2D Structure

3D Structure

Properties

CAS No. |

104195-17-7 |

|---|---|

Molecular Formula |

C15H21NO2S |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine |

InChI |

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1 |

InChI Key |

SLMAGYSTRWJTMF-TZMCWYRMSA-N |

Isomeric SMILES |

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC |

Canonical SMILES |

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC |

Appearance |

Solid powder |

Other CAS No. |

104195-17-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine SDZ NVI 085 SDZ NVI-085 SDZ-NVI-085 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions

Alpha-1 Adrenoceptor Agonism

SDZ-NVI-085 functions as an alpha-1 adrenergic receptor agonist. medkoo.comhodoodo.commedchemexpress.comwikipedia.orgnih.gov It is considered a selective noradrenergic alpha-1 agonist. medkoo.comnih.govresearchgate.net

Subtype Selectivity and Discrimination (e.g., alpha 1A, alpha 1B, alpha 1D)

SDZ-NVI-085 demonstrates discriminatory properties among alpha-1 adrenoceptor subtypes. In rat kidney, it exhibits a higher affinity for chloro-ethylclonidine-insensitive (alpha 1A-like) alpha-1 adrenoceptors compared to chloro-ethylclonidine-sensitive (alpha 1B) alpha-1 adrenoceptors. nih.gov However, this differential affinity was not observed in the cerebral cortex. nih.gov

Studies involving cloned alpha-1 adrenoceptor subtypes expressed in COS cells revealed an order of potency for SDZ-NVI-085 as follows: bovine alpha 1C > rat alpha 1A/D > rat alpha 1B. nih.gov This indicates that SDZ-NVI-085 can distinguish between multiple alpha-1 adrenoceptor subtypes. nih.govacs.orgfu-berlin.decapes.gov.br

Functional Agonist Activity in Isolated Tissues and Cellular Models

As a functional agonist, SDZ-NVI-085 acts as a partial agonist at rat renal alpha 1A- and alpha 1B-adrenoceptors. nih.govresearchgate.net When compared to 100 µM noradrenaline, SDZ-NVI-085 achieved a maximal response of approximately 75% for stimulating inositol (B14025) phosphate (B84403) formation in rat kidney. nih.govresearchgate.net Furthermore, it was observed to inhibit noradrenaline-stimulated inositol phosphate formation in both native and chloroethylclonidine-treated tissue. nih.gov In rat aorta, SDZ-NVI-085 did not evoke contraction at concentrations up to 5 × 10−4 M. capes.gov.br

Comparative Analysis with Other Alpha-1 Adrenoceptor Agonists

SDZ-NVI-085 is classified alongside other alpha-1 agonists such as phenylephrine, methoxamine (B1676408), midodrine, and metaraminol. wikipedia.org While it acts as an alpha-1 adrenoceptor agonist, its primary classification as a selective alpha-1 agonist is notable. medkoo.comnih.govresearchgate.net

Serotonin (B10506) (5-HT) Receptor Modulation

In addition to its alpha-1 adrenoceptor agonism, SDZ-NVI-085 significantly modulates serotonin receptors. medkoo.comhodoodo.comnih.govnih.gov

5-HT2A Receptor Antagonism

SDZ-NVI-085 functions as a potent, competitive antagonist of 5-hydroxytryptamine (5-HT)-induced contraction in rat aorta. medkoo.comhodoodo.comnih.govnih.gov It produces a concentration-dependent relaxation in the isolated caudal artery of rats precontracted with serotonin, with a pIC50 of 7.2 ± 0.1. nih.govresearchgate.net

Further studies demonstrated that SDZ-NVI-085 shifts 5-HT concentration-effect curves to the right in a concentration-dependent manner. medkoo.comhodoodo.comnih.govresearchgate.net Schild regression analysis yielded a pA2 estimate of 8.0 with a slope of 1.0, indicating a reversible competitive antagonism at the 5-HT2A receptor. medkoo.comhodoodo.comnih.govresearchgate.net Pharmacological resultant analysis suggested a syntopic interaction between SDZ-NVI-085 and ketanserin, a known 5-HT2 receptor antagonist, concerning 5-HT-induced contractions. nih.govresearchgate.net The affinity of SDZ-NVI-085 for 5-HT2 receptors is considerably higher than its affinity for alpha-1 adrenoceptors. nih.gov

Table 1: 5-HT2A Receptor Antagonist Activity of SDZ-NVI-085

| Parameter | Value | Tissue/Model | Reference |

| pIC50 (relaxation) | 7.2 ± 0.1 | Isolated rat caudal artery (5-HT precontracted) | nih.govresearchgate.net |

| pA2 (Schild regression) | 8.0 | Rat aorta (5-HT-induced contraction) | medkoo.comhodoodo.comnih.govresearchgate.net |

| Schild slope | 1.0 | Rat aorta (5-HT-induced contraction) | nih.govresearchgate.net |

5-HT1D Receptor-Mediated Effects

SDZ-NVI-085 has been shown to induce a hypothermic effect in guinea-pigs, which is likely mediated by 5-HT1D receptors. medkoo.comacs.orgnih.gov This hypothermic response was effectively blocked by the 5-HT1D receptor antagonists GR127935 and PAPP. nih.gov In contrast, the alpha-1 adrenoceptor blocker prazosin (B1663645) and the 5-HT1A receptor antagonist SDZ 216-525 did not inhibit this effect, suggesting a specific involvement of 5-HT1D receptors. nih.gov Another alpha-1 adrenoceptor agonist, St 587, did not alter body temperature in similar experimental conditions. nih.gov

Table 2: Modulation of Body Temperature by SDZ-NVI-085 in Guinea-Pigs

| Compound | Dose (mg/kg i.p.) | Effect on Body Temperature | Antagonists that Block Effect | Reference |

| SDZ-NVI-085 | 1 | Decreased | GR127935, PAPP (5-HT1D antagonists) | nih.gov |

| St 587 | 1 | No alteration | N/A | nih.gov |

Interactions with Serotonin-Induced Responses in Vascular Systems

Research has extensively characterized the interaction of SDZ-NVI-085 with serotonin (5-hydroxytryptamine, 5-HT)-induced responses, particularly within vascular systems. In isolated rat caudal artery preparations, SDZ-NVI-085 elicited a concentration-dependent relaxation when the arteries were precontracted with serotonin. The potency of this relaxation was quantified with a pIC50 value of 7.2 ± 0.1. nih.govnih.gov

Further investigation revealed that SDZ-NVI-085 functions as a competitive antagonist at 5-HT2A receptors. This was demonstrated by its ability to shift the 5-HT concentration-effect curves to the right in a concentration-dependent manner. Schild regression analysis, a method used to determine the affinity of an antagonist for its receptor, yielded a pA2 estimate of 8.0 with a slope of 1.0, consistent with a reversible competitive antagonism. nih.govnih.govnih.gov

Comparative studies employing pharmacological resultant analysis indicated a syntopic interaction between SDZ-NVI-085 and ketanserin, a well-established 5-HT2 receptor antagonist, in counteracting 5-HT-induced contractions. nih.govnih.gov This suggests that SDZ-NVI-085 exerts its antagonistic effects on 5-HT2A receptors through a similar binding site or mechanism as ketanserin. Notably, SDZ-NVI-085 did not induce relaxation in caudal arteries precontracted with vasopressin or U46619, highlighting its specificity towards serotonin-mediated vascular responses. nih.govnih.gov

In the rat isolated aorta assay, SDZ-NVI-085 also behaved as a potent, competitive antagonist of 5-HT-induced contraction, with a pKB value of 8.13 ± 0.08. nih.govnih.gov These findings collectively indicate that SDZ-NVI-085 acts as a reversible competitive 5-HT2A receptor antagonist in vascular smooth muscle. nih.govnih.gov

The following table summarizes key pharmacological data related to SDZ-NVI-085's interaction with serotonin-induced responses in vascular systems (presented as a markdown table):

Table 1: Pharmacological Data of SDZ-NVI-085 in Vascular Systems

| Parameter | Value (Mean ± SEM) | Tissue/Assay | Reference |

| pIC50 (relaxation vs. 5-HT) | 7.2 ± 0.1 | Rat isolated caudal artery | nih.govnih.gov |

| pA2 (5-HT2A antagonism) | 8.0 (slope 1.0) | Rat isolated caudal artery | nih.govnih.govnih.gov |

| pKB (5-HT antagonism) | 8.13 ± 0.08 | Rat isolated aorta | nih.govnih.gov |

Multi-Receptor Target Engagement and Polypharmacology of SDZ-NVI-085

SDZ-NVI-085 exemplifies polypharmacology, a concept in drug discovery where a single compound interacts with multiple biological targets. Initially characterized as an alpha 1-adrenoceptor agonist, specifically an alpha 1A-adrenoceptor agonist, its pharmacological profile extends to include significant 5-HT2A receptor antagonist properties. nih.govnih.govnih.govnih.govnih.gov

The concurrent activity at both adrenergic and serotonergic receptors positions SDZ-NVI-085 as a compound with multi-receptor target engagement. Research suggests that its affinity for 5-HT2 receptors is considerably higher than its affinity for alpha 1-adrenoceptors, indicating a differential potency across its targets. nih.gov This dual action makes SDZ-NVI-085 a valuable pharmacological tool for investigating complex physiological processes influenced by both adrenergic and serotonergic systems. nih.govnih.gov The design of compounds with such polypharmacological profiles is increasingly recognized as a strategy for addressing complex diseases, where modulating multiple targets within a biological network may offer superior therapeutic effects compared to single-target agents. labsolu.canih.gov

Molecular Mechanisms and Signal Transduction Pathways

G Protein-Coupled Receptor Signaling Cascades

The α1A-adrenergic receptor, the primary target of Sdz-nvi-085, is canonically coupled to the Gq/11 family of heterotrimeric G proteins. ebi.ac.ukwikipedia.org Activation of the receptor by an agonist like Sdz-nvi-085 triggers a conformational change in the receptor, which in turn promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. This leads to the dissociation of the GTP-bound Gαq subunit from the βγ-dimer, both of which are then free to interact with downstream effector molecules. wikipedia.org

The primary effector enzyme for the activated Gαq subunit is Phospholipase C (PLC). ebi.ac.ukwikipedia.org PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This cleavage results in the generation of two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses from the plasma membrane into the cytosol. wikipedia.org There, it binds to and opens IP3-gated calcium channels located on the membrane of the endoplasmic reticulum (ER), leading to a rapid release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a critical signaling event that influences a multitude of cellular processes.

Diacylglycerol (DAG): Being a lipid molecule, DAG remains embedded in the plasma membrane. wikipedia.org It functions as a docking site and an activator for Protein Kinase C (PKC). The increase in intracellular Ca2+ initiated by IP3 acts synergistically with DAG to fully activate many PKC isoforms.

The activation of the PLC pathway is a hallmark of α1-adrenergic receptor signaling and is a principal mechanism through which Sdz-nvi-085 exerts its effects. wikipedia.org

The modulation of adenylate cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP), is another key signaling pathway for many GPCRs. plos.org However, this modulation is typically associated with G proteins of the Gs (stimulatory) or Gi (inhibitory) families. Alpha-1 adrenergic receptors, including the α1A subtype targeted by Sdz-nvi-085, are primarily coupled to Gq proteins. ebi.ac.ukplos.org

In contrast, it is the α2-adrenergic receptors that are coupled to Gi proteins and whose activation leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular cAMP levels. wikipedia.org Therefore, Sdz-nvi-085, as a selective α1A-adrenergic agonist, is not expected to directly modulate adenylate cyclase activity through its primary signaling pathway. Any potential indirect effects on cAMP levels would likely occur through crosstalk with other signaling pathways rather than direct receptor-G protein-enzyme coupling. Some studies have noted that certain α1A-AR selective agonists can bias the receptor towards cAMP signaling, but this is not the canonical pathway. frontiersin.org

Intracellular Signaling Pathways Modulated by Sdz-nvi-085

Beyond the canonical Gq-PLC pathway, the activation of the α1A-adrenoceptor by agonists can engage a more complex network of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for regulating long-term cellular processes like gene expression, proliferation, and hypertrophy. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the α1A-adrenoceptor can lead to the stimulation of all three major MAPK cascades: ERK (Extracellular signal-Regulated Kinase), p38 MAPK, and JNK (c-Jun N-terminal Kinase). qiagen.complos.org

ERK Pathway: Activation of the α1A-AR has been shown to induce ERK1/2 phosphorylation. plos.orgplos.org Interestingly, this can occur through multiple mechanisms. One pathway involves the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which then initiates the canonical Ras/Raf/MEK/ERK cascade. plos.org Another novel pathway has been identified where α1A-AR-induced ERK1/2 activation is dependent on receptor endocytosis via an actin-related process but is independent of the classic Gq/PLC/PKC signaling. plos.org

p38 and JNK Pathways: These "stress-activated" protein kinase pathways are also engaged by α1A-AR stimulation. For instance, high concentrations of an α1A-AR agonist can lead to robust and sustained activation of p38, which is linked to an antiproliferative, hypertrophic response in fibroblasts. plos.org

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling axis modulated by α1A-adrenoceptor activation. nih.govnih.gov In NIH3T3 cells, activation of the α1A-AR resulted in the stimulation of PI3K. nih.govtandfonline.com The activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to regulate cellular survival, growth, and metabolism. Studies have shown that Ca2+ release is essential for PI3K/Akt activation following α1A-AR stimulation. plos.orgnih.gov

Interactive Data Table: Signaling Pathways Activated by α1A-Adrenoceptor

| Signaling Pathway | Key Mediators | Primary Outcome of Activation | Research Findings |

| Gq/PLC | Gαq, Phospholipase C, IP3, DAG, Ca2+, PKC | Increase in intracellular calcium, activation of PKC | Canonical pathway for α1-adrenoceptors, leading to acute cellular responses. ebi.ac.ukwikipedia.org |

| MAPK/ERK | EGFR, Ras, Raf, MEK, ERK1/2 | Regulation of cell proliferation, differentiation, and survival | Can be activated via EGFR transactivation or an endocytosis-dependent, Gq-independent pathway. plos.orgplos.org |

| p38/JNK MAPK | p38, JNK | Stress responses, hypertrophy, apoptosis | Activated by α1A-AR, particularly at high agonist concentrations, leading to hypertrophic responses. plos.org |

| PI3K/Akt | PI3K, PIP3, Akt | Cell survival, growth, metabolism | Activation is dependent on intracellular calcium release following α1A-AR stimulation. plos.orgnih.gov |

Receptor Regulation and Desensitization Mechanisms

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that protects the cell from overstimulation. This involves a decrease in the receptor's ability to respond to the agonist. nih.gov The mechanisms of desensitization for α1-adrenoceptors are complex and can be subtype and agonist-specific. nih.govdartmouth.edu

The α1A-adrenoceptor subtype has been shown to be more resistant to desensitization and internalization induced by catecholamines like norepinephrine (B1679862) when compared to the α1B-subtype. nih.govresearchgate.net However, this is not a universal rule and depends significantly on the nature of the activating agonist, a phenomenon known as "agonist-directed regulation" or "biased agonism". frontiersin.orgresearchgate.net

Research has shown that while phenethylamines may cause minimal desensitization of the α1A-AR, agonists from the imidazoline (B1206853) class, such as oxymetazoline, can induce significant receptor phosphorylation, desensitization, and internalization. researchgate.net This suggests that Sdz-nvi-085, depending on its specific chemical structure and interaction with the receptor, could promote desensitization.

The key molecular players in GPCR desensitization are G protein-coupled receptor kinases (GRKs) and arrestins.

G protein-coupled receptor kinases (GRKs): Upon agonist binding and receptor activation, GRKs are recruited to the receptor and phosphorylate serine and threonine residues on its intracellular domains, most often the C-terminal tail. physiology.org This phosphorylation increases the receptor's affinity for arrestin proteins.

Arrestins: The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively "uncoupling" the receptor from its primary signaling pathway. jst.go.jppnas.org β-arrestin also acts as a scaffold protein to promote receptor internalization via clathrin-coated pits and can initiate G protein-independent signaling cascades. jst.go.jp

Interestingly, some studies suggest that the α1A-adrenoceptor does not efficiently recruit β-arrestin, even in recombinant cell systems with high receptor expression. ahajournals.org This could contribute to its relative resistance to desensitization with certain agonists. However, other evidence points to agonist-specific enhancement of the desensitization and internalization process, which could involve differential coupling to β-arrestin-mediated signaling. frontiersin.org For example, the α1A-AR agonist A61603 was found to enhance the desensitization and internalization process. frontiersin.org

Interactive Data Table: Factors in α1A-Adrenoceptor Desensitization

| Regulatory Molecule/Process | Role in Desensitization | Specifics for α1A-Adrenoceptor |

| Agonist Type | Determines the extent of receptor activation, phosphorylation, and desensitization. | Phenethylamines (e.g., norepinephrine) cause less desensitization than imidazolines (e.g., oxymetazoline), demonstrating agonist-directed regulation. researchgate.net |

| GRKs | Phosphorylate the activated receptor to initiate the desensitization cascade. | GRK2 is known to phosphorylate and desensitize agonist-bound GPCRs, including α1-adrenoceptors. physiology.org |

| β-Arrestin | Binds to phosphorylated receptors, uncouples them from G proteins, and promotes internalization. | The α1A-adrenoceptor shows weak or no recruitment of β-arrestin in some studies, potentially explaining its resistance to desensitization by certain agonists. ahajournals.org However, some agonists may promote β-arrestin-mediated signaling. frontiersin.org |

| Internalization | Sequesters receptors away from the cell surface, reducing the number available for agonist binding. | The α1A-AR undergoes modest agonist-induced endocytosis compared to the α1B-AR, though this is agonist-dependent. nih.govresearchgate.net |

Preclinical Investigations in Animal Models

Central Nervous System (CNS) Activity

Sdz-nvi-085 has been identified in preclinical studies as a compound with notable alerting effects. nih.gov Its activity is linked to the stimulation of central noradrenergic receptors, which are known to play a significant role in regulating the state of vigilance. nih.gov The noradrenergic system, particularly neurons originating in the locus coeruleus, is integral to arousal and maintaining alertness. nih.gov The mechanism of Sdz-nvi-085 is believed to involve the stimulation of a subtype of the alpha-1-adrenoceptor, which contributes to its central nervous system stimulatory properties and its ability to induce alertness. nih.gov

The alertness-promoting properties of Sdz-nvi-085 have been evaluated in animal models characterized by excessive sleepiness. nih.gov Canine narcolepsy serves as a primary model for this research, as affected dogs exhibit significant daytime sleepiness and have difficulty maintaining long periods of wakefulness. omia.orgnih.gov In this context, the investigation of Sdz-nvi-085 aligns with therapeutic strategies aimed at counteracting the profound sleepiness that is a hallmark of this condition. The compound's efficacy in models of sleep disorders stems from its action as a potent agent that modulates central pathways controlling wakefulness. nih.gov

Neurological Disorder Models

Canine narcolepsy is a well-established animal model for the human REM sleep disorder, narcolepsy. nih.gov A key symptom of this disorder is cataplexy, a sudden loss of muscle tone triggered by strong emotions, which is considered an abnormal intrusion of REM sleep-like atonia into wakefulness. nih.govomia.org Preclinical research has demonstrated that Sdz-nvi-085 is a potent anticataplectic agent in the canine model. nih.gov

Studies have previously established that an increase in noradrenergic activity strongly inhibits cataplexy and that this effect is mediated by central alpha-1-adrenoceptors. nih.gov The investigation of Sdz-nvi-085 in narcoleptic canines confirmed that it effectively suppresses cataplectic attacks, likely through the stimulation of an alpha-1-adrenoceptor subtype. nih.gov

Table 1: Effects of Sdz-nvi-085 in the Canine Narcolepsy Model

| Studied Parameter | Finding with Sdz-nvi-085 | Mechanism of Action | Reference |

| Cataplexy | Potent anticataplectic effects | Putative stimulation of an alpha-1-adrenoceptor subtype | nih.gov |

| Alertness | Alerting effects observed | Central nervous system stimulation | nih.gov |

Animal models of Parkinson's disease (PD) have been crucial for understanding the non-motor symptoms of the disorder, including cognitive and attentional deficits. nih.govfrontiersin.org These deficits are linked to the degeneration of catecholamine systems, including the noradrenaline (NA) neurons of the locus coeruleus (LC). nih.govresearchgate.net Animal models that feature lesions of the LC-NE system are used to replicate the PD-like deficits in executive functions, such as cognitive inflexibility. frontiersin.orgnih.gov

Sdz-nvi-085, also referred to as naphtoxazine, has been investigated for its potential to reverse these attentional deficits. nih.govnih.gov As a selective noradrenergic alpha-1 agonist, its mechanism is relevant to addressing the consequences of noradrenergic depletion seen in PD models. nih.govnih.gov Research suggests that compounds like Sdz-nvi-085 may improve performance on tasks related to "frontal functions," which are often impaired in these models. nih.govresearchgate.net Studies on the underlying processes indicate that such agents may act on the shifting deficits observed in these patients. researchgate.netnih.gov

Table 2: Investigated Effects of Sdz-nvi-085 on Attentional Deficits Relevant to Parkinson's Disease Models

| Cognitive Domain | Specific Finding | Putative Mechanism | Reference |

| "Frontal Functions" | Potential to improve performance on tests such as the Stroop and Odd-Man-Out tasks. nih.gov | Reversal of deficits linked to catecholamine depletion. nih.gov | nih.govresearchgate.netnih.gov |

| Attentional Shifting | May reduce error percentages and act on processes underlying shifting deficits. nih.gov | Selective noradrenergic alpha-1 agonism. nih.gov | researchgate.netnih.gov |

| Electrophysiology | Improvement in specific evoked potentials (Nd1 and Nd2 curves) associated with attention. nih.gov | Modulation of noradrenergic pathways. nih.gov | researchgate.netnih.gov |

Experimental animal models of stroke, such as those involving middle cerebral artery occlusion (MCAO) in rodents and primates, are essential for studying the pathophysiology of cerebral ischemia and for the preclinical evaluation of potential neuroprotective agents. nih.govmdpi.comscielo.brmdpi.com These models allow researchers to investigate phenomena like energy deficit, oxidative stress, and subsequent neurological impairments. mdpi.com Despite the extensive use of these models to test a wide range of therapeutic strategies, a review of the available scientific literature did not yield studies on the preclinical investigation of Sdz-nvi-085 in experimental stroke models.

Modulation of Psychostimulant-Induced Behaviors

Sdz-nvi-085 has been identified in pharmacological research as an α1-adrenergic receptor (α1AR) agonist. nih.gov The adrenergic system, particularly the α1ARs, plays a significant role in mediating the behavioral effects of psychostimulants like cocaine and amphetamines. nih.gov Research into the role of these receptors indicates that their activation is a key component of the stimulant-induced locomotor response. nih.gov

Studies investigating the relationship between α1ARs and psychostimulant effects have shown that the acute locomotor response to these drugs is influenced by manipulations of α1AR activity. nih.gov While antagonists of the α1AR have been demonstrated to decrease drug-induced motor activity, agonists are expected to have a modulatory role. nih.gov Sdz-nvi-085, along with other compounds such as methoxamine (B1676408) and ST 587, activates α1ARs and is used as a tool in such preclinical investigations. nih.gov The characteristic hyperactivity in rodents following stimulant administration is a reliable measure for assessing the contribution of different neurotransmitter systems to these simple drug effects. nih.gov

Table 1: Effects of Adrenergic Receptor Modulation on Stimulant-Induced Locomotor Activity

| Receptor Subtype | Pharmacological Action | Effect on Stimulant-Induced Locomotion | Citation |

|---|---|---|---|

| α1AR | Antagonism (e.g., with prazosin (B1663645), terazosin) | Decrease | nih.gov |

| α2AR | Antagonism | Increase | nih.gov |

Effects on Sleep-Wake Cycles

The primary focus of preclinical behavioral studies on Sdz-nvi-085 has been its effects on disorders of the sleep-wake cycle, particularly narcolepsy and its prominent symptom, cataplexy. Canine narcolepsy serves as a crucial animal model for the human disorder, which involves an imbalance between monoaminergic and cholinergic systems. nih.gov

Sdz-nvi-085, described as a putative subtype-selective alpha-1-agonist, has demonstrated potent anticataplectic effects in the canine model of narcolepsy. nih.govstanford.eduresearchgate.netstanford.edu Cataplexy is characterized by a sudden loss of muscle tone during wakefulness, often triggered by strong emotions, and is considered a disorder of rapid eye movement (REM) sleep regulation. nih.govscholaris.ca The compound's ability to suppress cataplexy points to its significant role in regulating states of arousal and muscle tone. stanford.eduscholaris.ca

Research indicates that the adrenergic system is critically involved in the regulation of cataplexy. researchgate.net Specifically, the activation of excitatory α1-adrenergic receptors reduces the occurrence of cataplexy. scholaris.ca Studies in narcoleptic canines showed that treatment with α1-adrenergic receptor antagonists like prazosin increased cataplexy, whereas α1 agonists ameliorated it. nih.gov Sdz-nvi-085's efficacy as an anticataplectic agent is attributed to its action as an α1-adrenoceptor agonist, highlighting its alerting effects. stanford.eduresearchgate.net This suggests that Sdz-nvi-085 helps to stabilize the wakeful state and prevent the intrusion of REM sleep-like phenomena such as atonia. scholaris.ca The noradrenergic output from the locus coeruleus is known to play a role in activating the cerebral cortex for functions including vigilance and wakefulness. nih.gov

Table 2: Preclinical Findings on Sdz-nvi-085 in a Canine Model of Narcolepsy

| Compound | Mechanism of Action | Primary Behavioral Effect | Investigated Model | Citation |

|---|---|---|---|---|

| Sdz-nvi-085 | Putative subtype-selective α1-adrenoceptor agonist | Potent anticataplectic agent; has alerting effects | Canine Narcolepsy | stanford.eduresearchgate.netstanford.edu |

| Prazosin | Selective α1-adrenergic receptor antagonist | Increased canine cataplexy | Canine Narcolepsy | nih.gov |

Structure Activity Relationship Sar and Synthetic Approaches

Elucidation of Structural Determinants for Receptor Affinity and Selectivity of Sdz-nvi-085

Sdz-nvi-085 is characterized by a multifaceted receptor binding profile. It is principally classified as a partial agonist at α1-adrenoceptors, demonstrating the ability to discriminate between various subtypes. Current time information in Bangalore, IN.prepchem.com Research on cloned α1-adrenoceptor subtypes has established an order of potency, with the highest affinity for the bovine α1C subtype, followed by the rat α1A/D and α1B subtypes. Current time information in Bangalore, IN. In functional assays using rat tissues, Sdz-nvi-085 displayed a higher affinity for chloro-ethylclonidine-insensitive α1A-like adrenoceptors compared to the sensitive α1B adrenoceptors in the kidney. Current time information in Bangalore, IN.

A critical aspect of its pharmacological profile is its significant activity at non-adrenergic receptors. Studies have revealed that Sdz-nvi-085 acts as a potent competitive antagonist of 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT2 subtype. medkoo.com In studies on rat aorta, Sdz-nvi-085 competitively inhibited 5-HT-induced contractions with a pKB value of 8.13, indicating a high affinity for 5-HT2 receptors that may be considerably higher than its affinity for α1-adrenoceptors. medkoo.com This dual activity underscores the complexity of its structure-activity relationship and has implications for its use as a selective pharmacological tool. medkoo.comresearchgate.net

The structural determinants for this dual receptor affinity can be inferred by comparing Sdz-nvi-085 to related compounds. The structurally analogous α1-adrenoceptor agonist, SK & F 89748-A, which possesses a simpler l-1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine structure, shows significantly weaker inhibition of the 5-HT response. medkoo.com This suggests that the rigid, bridged bicyclo-oxazine ring system of Sdz-nvi-085 is a key structural feature responsible for its high affinity for 5-HT2 receptors.

| Receptor Profile of Sdz-nvi-085 | Receptor Subtype | Activity | Potency/Affinity |

| Primary Target | α1-Adrenoceptors | Partial Agonist | Subtype dependent: α1C > α1A/D > α1B Current time information in Bangalore, IN. |

| Secondary Target | 5-HT2 Receptors | Competitive Antagonist | pKB = 8.13 +/- 0.08 medkoo.com |

| Structural Comparison of α1-Agonists | Compound | Core Structure | 5-HT2 Receptor Affinity |

| Sdz-nvi-085 | ((-)-(4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-2H-naphth[2,3-b)-1,4-oxazine) | Bridged Bicyclo-Oxazine Current time information in Bangalore, IN. | High (pKB = 8.13) medkoo.com |

| SK & F 89748-A | (l-1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine) | Tetrahydronaphthalene medkoo.com | Low (pA2 = 6.0) medkoo.com |

Synthetic Methodologies for Sdz-nvi-085 and Related Analogs

The synthesis of Sdz-nvi-085, a structurally complex molecule with specific stereochemistry—(-)-(4aR,10aR)—involves a multi-step synthetic route. researchgate.net While detailed, step-by-step procedures are not extensively published in readily available literature, information on the final salt formation and general strategies for related naphtoxazine compounds provides insight into the process.

The hydrochloride salt of the compound is prepared by dissolving the free base of (-)-(4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth[2,3-b]-1,4-oxazine in acetone (B3395972) at a cooled temperature (0°C). prepchem.com Ethereal hydrochloric acid is then added to precipitate the salt, which is subsequently isolated by filtration. prepchem.com Due to the complexity of the synthesis, Sdz-nvi-085 is often available commercially through custom synthesis. medkoo.com

The synthesis of related naphtoxazine structures often begins with precursor molecules like β-naphthol and involves reactions such as the Betti reaction to form the core oxazine (B8389632) ring system. nih.gov The creation of specific enantiomers, which is critical for biological activity as seen in related naphtoxazine dopamine (B1211576) agonists like S32504, requires stereospecific synthetic strategies. mdpi.com These complex, multi-step syntheses are characteristic of producing advanced heterocyclic compounds for pharmacological use. nih.govahajournals.org

Strategies for Modifying Sdz-nvi-085 for Enhanced Biological Activity

The known structure-activity relationships of Sdz-nvi-085 provide a foundation for proposing chemical modifications to enhance its biological activity, particularly to improve its selectivity and efficacy.

Enhancing α1-Adrenoceptor Selectivity: A primary goal would be to reduce the compound's high affinity for the 5-HT2 receptor. As the rigid, bridged oxazine ring system appears to be a key determinant for 5-HT2 binding, modifications to this part of the molecule would be a logical starting point. medkoo.com Strategies could include investigating analogs with a more flexible or open ring system to disrupt the specific interactions with the 5-HT2 receptor while aiming to preserve the necessary conformation for α1-adrenoceptor activation.

Improving α1-Adrenoceptor Subtype Selectivity: Sdz-nvi-085 already demonstrates some selectivity among α1-adrenoceptor subtypes. Current time information in Bangalore, IN. Further refinement could be achieved through systematic modification of the substituents on the aromatic ring—the 6-methoxy and 9-methylthio groups—or the N-methyl group on the oxazine ring. Studies on α1-adrenoceptor subtypes indicate that specific residues within the receptor's transmembrane domains are crucial for determining ligand-binding and subtype selectivity. Altering the electronic properties or steric bulk of these substituents could fine-tune the interactions with these residues, potentially increasing affinity for a single desired subtype (e.g., α1A) over others.

Increasing Agonist Efficacy: As a partial agonist, Sdz-nvi-085 does not produce a maximal response upon binding. Current time information in Bangalore, IN. Strategies to enhance its intrinsic activity to that of a full agonist could involve exploring different substituents on the nitrogen atom of the oxazine ring. Furthermore, modern medicinal chemistry approaches such as exploring biased agonism could be employed. frontiersin.org This would involve creating analogs that, upon binding, preferentially stabilize a receptor conformation that activates a specific downstream signaling pathway (e.g., G-protein signaling over β-arrestin-mediated internalization), which may lead to a more targeted and potent therapeutic effect.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Applications Based on Sdz-nvi-085's Mechanism of Action

The primary mechanism of Sdz-nvi-085 involves the selective agonism of α1-adrenergic receptors. nih.gov These receptors are G-protein coupled receptors that, upon activation, trigger the phospholipase C pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. nih.govwikipedia.org In the central nervous system, this signaling is implicated in various cognitive functions. wikipedia.org

The initial clinical investigation of Sdz-nvi-085 focused on its potential to alleviate attentional deficits in individuals with Parkinson's disease. nih.gov Research has shown that norepinephrine (B1679862), which acts on α1-receptors, can decrease cellular excitability in the temporal cortex and modulate the release of other neurotransmitters like serotonin (B10506). wikipedia.org This provides a strong rationale for exploring Sdz-nvi-085 in other neurological and psychiatric conditions characterized by noradrenergic and attentional deficits.

Future research could target conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), where noradrenergic pathways are known to be dysregulated. nih.gov Furthermore, the role of α1-adrenergic receptors in memory and learning suggests that Sdz-nvi-085 could be investigated as a cognitive enhancer in the context of age-related cognitive decline or other forms of dementia. nih.govclevelandclinic.orgmdpi.com Preclinical studies have indicated that overexpression of the α1-adrenergic receptor can lead to improved cognition and neuroprotective effects. clevelandclinic.org

A summary of the key findings from a clinical study on Sdz-nvi-085 in Parkinson's disease is presented below:

| Outcome Measure | Effect of Sdz-nvi-085 | Citation |

| Stroop Test Performance | Improved | nih.gov |

| Odd-Man-Out Test Performance | Improved | nih.gov |

| Evoked Potentials (Nd1, Nd2) | Improved | nih.gov |

| Shifting Reaction Time Task | Reduced error percentage and restored N100 lateralization | nih.gov |

Advanced Preclinical Methodologies for Efficacy and Mechanistic Elucidation of Sdz-nvi-085

To better understand the therapeutic potential and precise mechanisms of Sdz-nvi-085, advanced preclinical methodologies are warranted. Future studies could employ sophisticated in vivo models, such as transgenic mouse models of neurodegenerative diseases, to assess efficacy in a more targeted manner. nih.gov

The use of high-resolution neuroimaging techniques, like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), in animal models could provide real-time data on how Sdz-nvi-085 modulates brain activity in specific circuits related to attention and executive function. Furthermore, electrophysiological studies, including in vivo recordings from relevant brain regions like the prefrontal cortex, could offer deeper insights into its effects on neuronal firing and synaptic plasticity.

At the cellular level, techniques such as optogenetics and chemogenetics could be used to selectively activate or inhibit α1-adrenergic receptor-expressing neurons to dissect the circuit-level effects of Sdz-nvi-085's mechanism. Calcium imaging in awake, behaving animals would also allow for the visualization of neural ensemble dynamics in response to the compound.

Development of Next-Generation Compounds Derived from the Sdz-nvi-085 Scaffold

The naphthoxazine structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a variety of biological targets. nih.govresearchgate.net The 1,3-oxazine moiety, in particular, is found in compounds with a broad range of biological activities. researchgate.net This versatility provides a strong foundation for the development of next-generation compounds derived from Sdz-nvi-085.

A significant challenge for α1-adrenergic agonists is their potential to cause cardiovascular side effects, such as increased blood pressure, due to their vasoconstrictive effects. nih.govcvpharmacology.com A key goal for future drug development would be to design derivatives of the Sdz-nvi-085 scaffold that retain the desired central nervous system effects while minimizing peripheral cardiovascular activity. This could involve creating compounds with greater selectivity for specific α1-adrenergic receptor subtypes (α1A, α1B, α1D) that may be more concentrated in the brain. nih.gov

Another strategy could be the development of allosteric modulators that bind to a different site on the α1-receptor, enhancing the effect of endogenous norepinephrine without causing overstimulation. clevelandclinic.org Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, could identify the key structural features of the Sdz-nvi-085 scaffold responsible for its activity and selectivity, paving the way for the synthesis of novel analogues with improved therapeutic profiles. nih.gov

Systems Biology Approaches to Characterize the Broader Biological Impact of Sdz-nvi-085

A systems biology approach can provide a comprehensive understanding of the broader biological impact of Sdz-nvi-085 beyond its primary target. By integrating data from various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a holistic view of the cellular and systemic responses to the compound.

For instance, transcriptomic analysis (e.g., RNA-sequencing) of brain tissue from animals treated with Sdz-nvi-085 could reveal changes in gene expression patterns related to neuroinflammation, synaptic function, and metabolic pathways. Proteomic studies could identify downstream protein targets and signaling cascades affected by α1-adrenergic receptor activation. Metabolomic profiling could uncover alterations in brain energy metabolism and neurotransmitter synthesis.

Q & A

Q. How should researchers design experiments to evaluate the physicochemical properties of SDZ-NVI-085?

- Methodological Answer : Experimental design should follow principles of reproducibility and validity. Begin with a literature review to identify gaps in existing data (e.g., solubility, stability under varying conditions). Use controlled environments to isolate variables (e.g., temperature, pH) and employ triplicate measurements to ensure statistical reliability . For novel compounds like SDZ-NVI-085, include purity validation via HPLC or NMR, as outlined in guidelines for new compound characterization .

Q. What criteria define a well-formulated hypothesis for SDZ-NVI-085 research?

- Methodological Answer : Hypotheses must be specific, testable, and theoretically grounded. For example:

"SDZ-NVI-085 exhibits pH-dependent stability due to its carboxylate functional group, as predicted by analogous compounds in [cite prior studies]."

Avoid broad statements; instead, align hypotheses with mechanistic theories (e.g., acid-base interactions) and validate through iterative testing .

Q. How can researchers ensure the validity of primary data collection for SDZ-NVI-085?

- Methodological Answer : Use standardized protocols for data collection (e.g., ICH guidelines for analytical validation). For spectroscopic or chromatographic data, calibrate instruments daily and include internal standards. Document raw data and metadata (e.g., instrument settings, ambient conditions) to enable replication .

Advanced Research Questions

Q. How should contradictory data in SDZ-NVI-085 studies be analyzed?

- Methodological Answer : Contradictions often arise from methodological variability (e.g., solvent choice, assay sensitivity). Conduct a sensitivity analysis to identify influential variables. For example, if solubility data conflicts, compare results across solvents (DMSO vs. aqueous buffers) and apply statistical tests (ANOVA) to determine significance. Replicate experiments under identical conditions to isolate artifacts .

Q. What strategies integrate SDZ-NVI-085 research with theoretical frameworks?

- Methodological Answer : Link experimental outcomes to established theories (e.g., QSAR models for pharmacokinetics or molecular docking for receptor interactions). For instance:

"Compare SDZ-NVI-085’s binding affinity with theoretical predictions from molecular dynamics simulations."

Use software tools (e.g., AutoDock, Gaussian) to validate computational hypotheses against empirical data .

Q. How can researchers optimize the synthesis pathway of SDZ-NVI-085 for reproducibility?

- Methodological Answer : Document reaction parameters (e.g., stoichiometry, catalyst loading, reaction time) systematically. Use Design of Experiments (DoE) to identify critical factors affecting yield/purity. Share detailed protocols in supplementary materials, adhering to journal guidelines for synthetic chemistry .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing SDZ-NVI-085 bioactivity data?

- Methodological Answer : For dose-response studies, use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For high-throughput screening, apply false discovery rate (FDR) corrections to minimize Type I errors. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address gaps in SDZ-NVI-085’s existing literature?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map available evidence. Prioritize unanswered questions (e.g., metabolic pathways, long-term stability) and design experiments to address them. Collaborate with interdisciplinary teams to validate findings across methodologies (e.g., in vitro vs. in silico) .

Compliance and Ethical Considerations

Q. What ethical standards apply to SDZ-NVI-085 research involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.